An In-depth Technical Guide to N-Methylmyosmine: Structure, Properties, and Analysis
An In-depth Technical Guide to N-Methylmyosmine: Structure, Properties, and Analysis
Introduction
N-Methylmyosmine is a pyridine alkaloid and a minor component of tobacco. It is also known as a key intermediate in the biological degradation of nicotine.[1][2] Its chemical instability and structural relationship with other nicotine metabolites make it a compound of significant interest in the fields of toxicology, pharmacology, and analytical chemistry.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and metabolic significance of N-Methylmyosmine, tailored for researchers and professionals in drug development and related scientific disciplines.
Chemical Structure and Physicochemical Properties
N-Methylmyosmine, systematically named 3-(4,5-Dihydro-1-methyl-1H-pyrrol-2-yl)pyridine, is comprised of a pyridine ring linked to a 1-methyl-2-pyrroline ring.[3] The structure is notable for its enamine functionality within the pyrroline ring, which is in equilibrium with its keto-tautomer, pseudooxynicotine, particularly in aqueous solutions.[1][2] This equilibrium is pH-dependent, with the open-chain pseudooxynicotine favored in acidic conditions (below pH 4) and the cyclic N-Methylmyosmine being the predominant species in alkaline environments (above pH 5).[2][4] Between pH 2 and 9.5, a third species, the nicotine-1'-iminium ion, coexists in equilibrium with the other two forms.[2][4]
The structural integrity and reactivity of N-Methylmyosmine are dictated by this pH-dependent equilibrium, a critical consideration for its synthesis, extraction, and analysis. The pure compound is described as a light yellow oil.[3]
Table 1: Physicochemical Properties of N-Methylmyosmine
| Property | Value | Source |
| IUPAC Name | 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | PubChem[5] |
| CAS Number | 525-74-6 | Merck Index[3], PubChem[5] |
| Molecular Formula | C₁₀H₁₂N₂ | Merck Index[3], PubChem[5] |
| Molecular Weight | 160.22 g/mol | Merck Index[3], PubChem[5] |
| Boiling Point | 60 °C at 0.1 mmHg | Merck Index[3] |
| UV max (Methanol) | 212 nm, 243 nm | Merck Index[3] |
| Topological Polar Surface Area | 16.1 Ų | PubChem[5] |
| Monoisotopic Mass | 160.100048391 Da | PubChem[5] |
Synthesis and Chemical Reactions
The synthesis of N-Methylmyosmine is challenging due to its instability, particularly its tendency to resinify in alkaline conditions.[1] A common and effective laboratory-scale synthesis involves the careful manipulation of its precursor, pseudooxynicotine. The causality behind this choice is the established equilibrium between the two compounds; by shifting the equilibrium towards the cyclic enamine form under controlled conditions, N-Methylmyosmine can be isolated.
Experimental Protocol: Synthesis from Pseudooxynicotine Dihydrochloride
This protocol is adapted from methodologies described in the literature, emphasizing the need for anhydrous conditions to prevent hydrolysis and subsequent polymerization.[1]
Objective: To synthesize and isolate pure N-Methylmyosmine.
Materials:
-
Pseudooxynicotine dihydrochloride
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃), anhydrous
-
Benzene, anhydrous
-
Dean-Stark apparatus
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Liberation of the Free Base: Dissolve pseudooxynicotine dihydrochloride in a minimal amount of water. Carefully make the solution strongly alkaline with NaOH while cooling in an ice bath to manage the exothermic reaction. The goal is to deprotonate the precursor and favor the formation of the N-Methylmyosmine/pseudooxynicotine equilibrium mixture.
-
Solvent Extraction: Immediately extract the alkaline solution with anhydrous chloroform. The use of chloroform is strategic due to its immiscibility with water and its ability to dissolve the target compound. Repeat the extraction multiple times to ensure a high yield.
-
Drying: Combine the chloroform extracts and dry over anhydrous sodium sulfate. This step is critical to remove residual water, which can promote the hydrolysis of the enamine and lead to resin formation.[1]
-
Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator. The resulting product will be a reddish-brown oil, which is unstable.[1]
-
Azeotropic Dehydration and Cyclization: Dissolve the oil in anhydrous benzene and heat under reflux using a Dean-Stark apparatus. This step serves to drive the equilibrium towards N-Methylmyosmine by azeotropically removing water formed during the cyclization of any remaining pseudooxynicotine.
-
Purification (Optional): The resulting benzene solution contains N-Methylmyosmine. Further purification can be attempted by vacuum distillation, though this risks thermal degradation.[1]
-
Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods. Proton NMR (¹H-NMR) in CDCl₃ will show characteristic signals for the methyl group, the protons on the pyrroline and pyridine rings, and a key olefinic proton signal around 5.04 ppm.[1] Mass spectrometry should show a molecular ion peak (or M+-1) consistent with the molecular weight of 160.22.[1]
Analytical Methodologies
The detection and quantification of N-Methylmyosmine in various matrices, such as tobacco products or biological samples, require sensitive and selective analytical techniques.[6] The choice of method is dictated by the sample matrix, the required limits of detection, and the presence of interfering substances.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques.[6][9]
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a general workflow for the trace-level analysis of N-Methylmyosmine. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for distinguishing the analyte from structurally similar compounds in complex matrices.[7][8]
Objective: To detect and quantify N-Methylmyosmine in a sample matrix.
Materials:
-
N-Methylmyosmine analytical standard
-
Isotopically labeled internal standard (e.g., N-Methylmyosmine-d3)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Equipment:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
-
Syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Perform a solvent extraction using an appropriate solvent (e.g., acetonitrile or methanol). The choice of solvent should be optimized for extraction efficiency.
-
Spike the sample with a known concentration of the internal standard to correct for matrix effects and variations in instrument response.
-
Vortex and centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a syringe filter into an autosampler vial.
-
-
LC Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reversed-phase, e.g., 2.1 x 100 mm, 2.6 µm
-
Gradient: Develop a gradient elution program starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute N-Methylmyosmine. The gradient must be optimized to achieve good separation from other alkaloids.
-
Flow Rate: e.g., 0.3 mL/min
-
Injection Volume: e.g., 5 µL
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Methylmyosmine: Select a precursor ion (e.g., [M+H]⁺ at m/z 161.1) and at least two product ions for quantification and confirmation (e.g., m/z 119 and m/z 82).[1]
-
Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
-
Optimize MS parameters such as collision energy and cone voltage for each transition to maximize signal intensity.
-
-
Quantification:
-
Generate a calibration curve using the analytical standard at several concentration levels.
-
Calculate the concentration of N-Methylmyosmine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Analytical Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. N-Methylmyosmine [drugfuture.com]
- 4. academic.oup.com [academic.oup.com]
- 5. N-Methylmyosmine | C10H12N2 | CID 4206586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
